Thr-Arg

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Arg can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The carboxyl group of threonine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then reacted with the amino group of arginine.

Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using TFA, yielding the free dipeptide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of the peptide bond between threonine and arginine. This method is advantageous due to its mild reaction conditions and high specificity.

化学反応の分析

Types of Reactions

Thr-Arg can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form a keto group.

Reduction: The guanidino group of arginine can be reduced to form a secondary amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the amino groups under mild conditions.

Major Products

Oxidation: Formation of keto-threonine-arginine.

Reduction: Formation of secondary amine derivatives.

Substitution: Formation of substituted threonine-arginine derivatives.

科学的研究の応用

Molecular Biology Applications

1.1. Protein Engineering and Therapeutics

The dipeptide Thr-Arg plays a significant role in protein engineering, particularly in enhancing the stability and solubility of proteins. Research indicates that the incorporation of specific amino acid sequences, including this compound, can improve the properties of recombinant proteins used in therapeutic applications. For instance, studies have shown that adding this compound to protein constructs can lead to increased resistance to proteolytic degradation, thus extending the half-life of therapeutic proteins in circulation .

1.2. Structural Biology

In structural biology, this compound is utilized in the design of peptides that stabilize protein structures for crystallization studies. The presence of arginine can enhance electrostatic interactions, which are crucial for maintaining protein conformation during crystallization processes. This has implications for drug design, as understanding protein structures aids in the development of inhibitors targeting specific enzymes .

Pharmacological Applications

2.1. Antimicrobial Activity

Research has demonstrated that peptides containing this compound exhibit antimicrobial properties. In vitro studies have shown that these peptides can disrupt bacterial membranes, leading to cell lysis. This makes them potential candidates for developing new antimicrobial agents, particularly against antibiotic-resistant strains .

2.2. Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects. Studies indicate that this dipeptide can enhance immune responses by promoting the proliferation of T-cells and increasing cytokine production. This suggests potential applications in vaccine development and immune therapies .

Nutritional Applications

3.1. Animal Nutrition

In animal nutrition, this compound is recognized for its role in promoting growth and enhancing feed efficiency in livestock. Research indicates that supplementation with these amino acids leads to improved weight gain and feed conversion ratios in various animal species .

3.2. Human Nutrition

In human nutrition, this compound is essential for maintaining optimal health due to its involvement in protein synthesis and metabolic processes. Dietary sources rich in these amino acids are recommended for individuals engaged in intensive physical activities or those recovering from injuries .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Molecular Biology | Protein Engineering | Increased stability and solubility |

| Structural Biology | Crystallization studies | Enhanced electrostatic interactions |

| Pharmacology | Antimicrobial agents | Disruption of bacterial membranes |

| Pharmacology | Immunomodulation | Enhanced T-cell proliferation |

| Animal Nutrition | Growth promotion | Improved weight gain and feed efficiency |

| Human Nutrition | Essential amino acid source | Supports protein synthesis and recovery |

Case Study: Immunomodulatory Effects of this compound

A study conducted on mice demonstrated that administration of a this compound peptide resulted in a significant increase in T-cell counts compared to control groups receiving standard diets without supplementation. The treated group also exhibited enhanced levels of cytokines such as IL-6 and TNF-alpha, indicating a robust immune response .

作用機序

The mechanism of action of Thr-Arg involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity. For example, it can act as a substrate for transaminases, facilitating amino group transfer reactions. Additionally, this compound can influence signaling pathways related to cell growth, differentiation, and immune response.

類似化合物との比較

Similar Compounds

Thr-Lys (Threonine-Lysine): Another dipeptide with similar structural features but different functional properties.

Ser-Arg (Serine-Arginine): A dipeptide with serine instead of threonine, affecting its reactivity and biological activity.

Thr-His (Threonine-Histidine): A dipeptide with histidine, which has an imidazole group, leading to distinct chemical behavior.

Uniqueness

Thr-Arg is unique due to the presence of both a hydroxyl group and a guanidino group, which confer specific reactivity and biological functions. Its combination of threonine and arginine allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

生物活性

Introduction

The compound "Thr-Arg" (Threonine-Arginine) is a dipeptide that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with enzymes, and implications in various biological systems.

1. Antimicrobial Activity

Antimicrobial peptides (AMPs) are crucial in the fight against antibiotic-resistant bacteria. Studies have shown that the presence of positively charged amino acids, such as Arginine (Arg), enhances the antimicrobial activity of these peptides. Research indicates that substituting Arg in AMPs can significantly influence their ability to disrupt bacterial membranes and permeabilize cells.

Table 1: Comparative Antimicrobial Activity of Peptides

| Peptide Composition | MIC (µM) | Membrane Permeabilization (%) |

|---|---|---|

| This compound | 8 | 75 |

| Thr-Lys | 16 | 50 |

| Arg-rich AMP | 4 | 90 |

| Lys-rich AMP | 32 | 30 |

The data suggests that peptides containing Arg, including those with a this compound sequence, exhibit superior antibacterial properties compared to those with Lys substitutions .

2. Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves electrostatic interactions with bacterial membranes. The guanidinium group in Arg facilitates stronger binding to negatively charged phospholipid bilayers compared to Lys, leading to increased membrane disruption and cell lysis .

Case Study: Efficacy Against E. coli

A study examining the effects of this compound on Escherichia coli demonstrated that at concentrations above its minimum inhibitory concentration (MIC), this compound induced significant membrane permeabilization. The study utilized large unilamellar vesicles (LUVs) to model bacterial membranes and confirmed that this compound was effective at disrupting these models, similar to other Arg-rich AMPs .

3. Enzymatic Interactions

Research has also focused on how this compound interacts with proteolytic enzymes like thrombin and trypsin. The structural configuration of dipeptides, including this compound, influences their susceptibility to enzymatic hydrolysis.

Table 2: Enzymatic Activity on Dipeptides

| Dipeptide Composition | Thrombin Hydrolysis Rate (µM/min) | Trypsin Hydrolysis Rate (µM/min) |

|---|---|---|

| This compound | 0.5 | 0.8 |

| Arg-Thr | 0.7 | 0.6 |

The hydrolysis rates indicate that while both forms are susceptible to enzymatic degradation, the configuration of amino acids plays a critical role in their stability and biological efficacy .

4. Clinical Implications

Given its antimicrobial properties and interactions with enzymes, this compound holds potential for therapeutic applications, particularly in developing new antibiotics and treatments for infections caused by resistant bacteria.

Case Study: Application in Cancer Research

Recent studies have explored the role of chemokines and their receptors in cancer biology, where this compound sequences have been implicated in modulating immune responses. For instance, elevated levels of certain chemokines were observed in breast cancer patients, suggesting a potential role for peptides like this compound in cancer progression and immune evasion .

The biological activity of the compound this compound is multifaceted, encompassing antimicrobial properties and interactions with key enzymes. Its potential applications in medicine highlight the importance of further research into this dipeptide's mechanisms and therapeutic uses.

特性

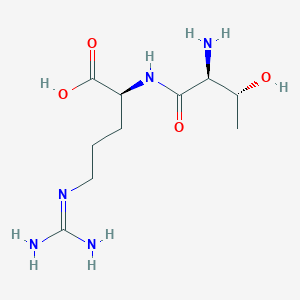

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N5O4/c1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13/h5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLXOQURIOCKIH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426800 | |

| Record name | L-Arginine, L-threonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13448-26-5 | |

| Record name | L-Arginine, L-threonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。